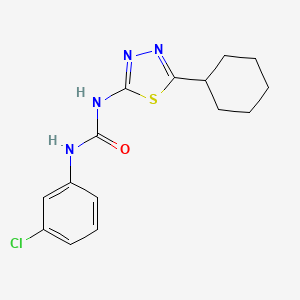

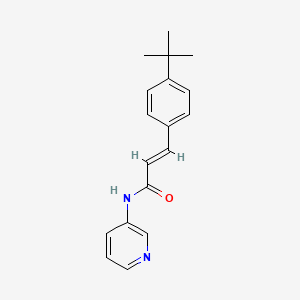

3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide

描述

3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as TAK-659 and belongs to the class of acrylamide derivatives.

作用机制

The mechanism of action of 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide is based on its ability to inhibit the activity of Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptors and Fc receptors. BTK activation leads to the phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 and AKT, which promote cell survival and proliferation. Inhibition of BTK activity by TAK-659 leads to the suppression of these signaling pathways, resulting in decreased cell survival and proliferation.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide are mainly related to its inhibition of BTK activity. In cancer cells, TAK-659 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In immune cells, TAK-659 has been found to suppress the activation and differentiation of B cells, leading to a decrease in autoantibody production and inflammation. Additionally, TAK-659 has been shown to enhance the activity of natural killer cells, which play a crucial role in the immune response against cancer cells and viral infections.

实验室实验的优点和局限性

The advantages of using 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide in lab experiments include its high yield and purity, its specificity for BTK inhibition, and its potential applications in various scientific fields. However, there are also some limitations to consider, such as the potential toxicity of TAK-659 to non-target cells and the need for further optimization of the dosage and administration route for clinical applications.

未来方向

There are several future directions for research on 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide. In medicine, further studies are needed to investigate the efficacy and safety of TAK-659 in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, the potential use of TAK-659 as a combination therapy with other targeted agents or chemotherapy should be explored.

In agriculture, future research should focus on the optimization of TAK-659 application methods and dosage for different plant species and environmental conditions. Additionally, the potential impact of TAK-659 on soil microorganisms and ecosystem should be investigated.

In material science, the development of new functional polymers and materials based on 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide should be explored. The synthesis of TAK-659-based polymers with specific optical, electrical, or magnetic properties could have potential applications in sensors, electronics, and energy storage.

Conclusion

In conclusion, 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide is a chemical compound with significant potential applications in medicine, agriculture, and material science. The synthesis method of TAK-659 is relatively simple, and the yield and purity of the product are high. The mechanism of action of TAK-659 is based on its inhibition of BTK activity, which leads to various biochemical and physiological effects. The advantages of using TAK-659 in lab experiments include its specificity for BTK inhibition and its potential applications in various scientific fields. However, further research is needed to optimize the dosage and administration route for clinical applications and to investigate the potential impact of TAK-659 on non-target cells and the environment.

合成方法

The synthesis of 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide involves the reaction of 4-tert-butylphenylboronic acid and 3-pyridinylacryloyl chloride in the presence of a base catalyst. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is obtained through column chromatography. The yield of the product is typically high, and the purity can be enhanced through recrystallization.

科学研究应用

3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells and immune cells. Therefore, TAK-659 has the potential to be used as a targeted therapy for B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

In agriculture, 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide has been investigated for its ability to enhance plant growth and resistance to environmental stress. TAK-659 has been found to activate the plant immune system, leading to increased resistance to pathogens and pests. Additionally, TAK-659 has been shown to improve plant growth under drought and salt stress conditions.

In material science, 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide has been used as a monomer for the synthesis of functional polymers and materials. TAK-659 can be polymerized through various methods, such as radical polymerization and atom transfer radical polymerization, to obtain polymers with unique properties, such as thermal stability, solubility, and optical properties.

属性

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-18(2,3)15-9-6-14(7-10-15)8-11-17(21)20-16-5-4-12-19-13-16/h4-13H,1-3H3,(H,20,21)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNJBPNSVZYTSA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-3-(4-tert-butylphenyl)-N-(pyridin-3-yl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)

![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)

![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)

![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)